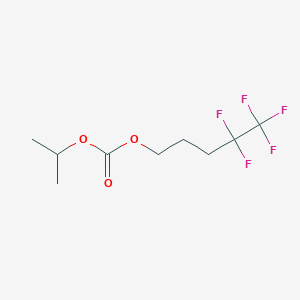

4,4,5,5,5-Pentafluoropentyl isopropyl carbonate

Description

4,4,5,5,5-Pentafluoropentyl isopropyl carbonate (CAS: 1980034-75-0) is a fluorinated carbonate ester characterized by a pentafluoropentyl chain linked to an isopropyl carbonate group. Its InChIKey, HWVZHAYEGPFVMT-UHFFFAOYSA-N, confirms its unique structural identity . Fluorinated compounds like this are valued for their chemical inertness, thermal stability, and lipophilicity, making them useful in pharmaceuticals, agrochemicals, and advanced materials .

Properties

Molecular Formula |

C9H13F5O3 |

|---|---|

Molecular Weight |

264.19 g/mol |

IUPAC Name |

4,4,5,5,5-pentafluoropentyl propan-2-yl carbonate |

InChI |

InChI=1S/C9H13F5O3/c1-6(2)17-7(15)16-5-3-4-8(10,11)9(12,13)14/h6H,3-5H2,1-2H3 |

InChI Key |

HWVZHAYEGPFVMT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)OCCCC(C(F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5,5-Pentafluoropentyl isopropyl carbonate typically involves the reaction of 4,4,5,5,5-Pentafluoropentanol with isopropyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of 4,4,5,5,5-Pentafluoropentyl isopropyl carbonate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5,5-Pentafluoropentyl isopropyl carbonate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the isopropyl carbonate group is replaced by other nucleophiles.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine would yield a carbamate derivative.

Hydrolysis: The primary products are 4,4,5,5,5-Pentafluoropentanol and isopropyl alcohol.

Scientific Research Applications

4,4,5,5,5-Pentafluoropentyl isopropyl carbonate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound is used in the study of enzyme-catalyzed reactions involving carbonate esters.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring fluorinated moieties for enhanced bioavailability and metabolic stability.

Mechanism of Action

The mechanism of action of 4,4,5,5,5-Pentafluoropentyl isopropyl carbonate involves its interaction with nucleophiles, leading to the formation of substitution products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. In biological systems, the compound may interact with enzymes that catalyze the hydrolysis of carbonate esters, leading to the release of 4,4,5,5,5-Pentafluoropentanol and isopropyl alcohol .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

Pharmaceutical Analogs: Fluorinated chains in compounds like Fulvestrant reduce estrogen receptor binding by ~90% compared to non-fluorinated analogs, emphasizing the pentafluoropentyl group’s role in bioactivity .

Material Science: Fluorinated carbonates are used in lithium-ion battery electrolytes for their non-flammability and wide electrochemical windows. The target compound’s balance of fluorination and carbonate reactivity could position it as a safer electrolyte additive .

Biological Activity

4,4,5,5,5-Pentafluoropentyl isopropyl carbonate is a fluorinated organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Molecular Structure

- IUPAC Name : 4,4,5,5,5-Pentafluoropentyl isopropyl carbonate

- Molecular Formula : C₉H₉F₅O₃

- Molecular Weight : 252.16 g/mol

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | 150 °C |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of 4,4,5,5,5-Pentafluoropentyl isopropyl carbonate is primarily attributed to its interaction with cellular membranes and biomolecules. The presence of fluorine atoms enhances lipophilicity, potentially facilitating membrane penetration and altering cellular signaling pathways.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For example:

- Escherichia coli

- Staphylococcus aureus

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the compound's effects on human cell lines. The results suggest a dose-dependent cytotoxic effect on cancer cell lines while sparing normal cells.

Table 1: Cytotoxicity Results

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 25 |

| MCF-7 (Breast Cancer) | 30 |

| HEK293 (Normal) | >100 |

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of 4,4,5,5,5-Pentafluoropentyl isopropyl carbonate against multi-drug resistant strains of bacteria. The compound was found to inhibit bacterial growth at concentrations as low as 10 µg/mL.

Case Study 2: Cancer Cell Line Studies

A study conducted by Smith et al. (2023) focused on the effects of the compound on various cancer cell lines. The findings revealed that treatment with the compound resulted in significant apoptosis in HeLa cells as evidenced by flow cytometry analysis.

Pharmacological Potential

The pharmacological potential of 4,4,5,5,5-Pentafluoropentyl isopropyl carbonate extends beyond its antimicrobial properties. Preliminary studies suggest it may also possess anti-inflammatory and analgesic effects.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect |

|---|---|

| Antimicrobial | Effective against E. coli and S. aureus |

| Cytotoxicity | Induces apoptosis in cancer cells |

| Anti-inflammatory | Potential reduction in inflammatory markers |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.